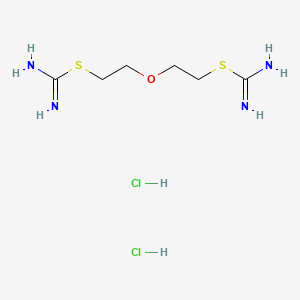
Pseudourea, 2,2'-oxydiethylenedithiodi-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pseudourea, 2,2’-oxydiethylenedithiodi-, dihydrochloride is a chemical compound with the molecular formula C6H14N4O2S2.2HCl and a molecular weight of 295.28 g/mol . This compound is known for its unique structure, which includes two pseudourea groups linked by an oxydiethylene bridge and two thio groups, making it a versatile compound in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pseudourea, 2,2’-oxydiethylenedithiodi-, dihydrochloride typically involves the reaction of urea with ethylene oxide and hydrogen sulfide under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors and precise control of temperature and pressure to facilitate the reaction and subsequent crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Pseudourea, 2,2’-oxydiethylenedithiodi-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The thio groups in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: The pseudourea groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted pseudourea derivatives.
Applications De Recherche Scientifique
Pseudourea, 2,2’-oxydiethylenedithiodi-, dihydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its potential therapeutic effects in various diseases.
Mécanisme D'action
The mechanism of action of Pseudourea, 2,2’-oxydiethylenedithiodi-, dihydrochloride involves its interaction with biological molecules through its pseudourea and thio groups. These interactions can lead to the inhibition of certain enzymes and disruption of cellular processes. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pseudourea, 2,2’-(2-butynylene)dithiodi-, dihydrochloride: Similar structure but with a butynylene bridge instead of an oxydiethylene bridge.
Pseudourea, 2,2’-(9,10-anthrylenedimethylene)dithiodi-, dihydrochloride: Contains an anthrylene bridge, making it structurally different.
Uniqueness
Pseudourea, 2,2’-oxydiethylenedithiodi-, dihydrochloride is unique due to its oxydiethylene bridge, which imparts specific chemical properties and reactivity. This structural feature makes it a valuable compound in various chemical and biological applications .
Propriétés
Numéro CAS |
40387-50-6 |
|---|---|
Formule moléculaire |
C6H16Cl2N4OS2 |
Poids moléculaire |
295.3 g/mol |
Nom IUPAC |
2-(2-carbamimidoylsulfanylethoxy)ethyl carbamimidothioate;dihydrochloride |
InChI |
InChI=1S/C6H14N4OS2.2ClH/c7-5(8)12-3-1-11-2-4-13-6(9)10;;/h1-4H2,(H3,7,8)(H3,9,10);2*1H |
Clé InChI |
FJTQEKYHGGWUHG-UHFFFAOYSA-N |
SMILES canonique |
C(CSC(=N)N)OCCSC(=N)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


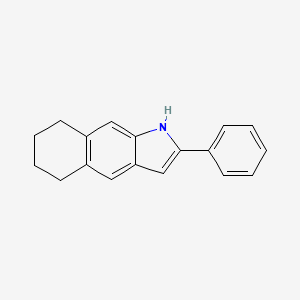
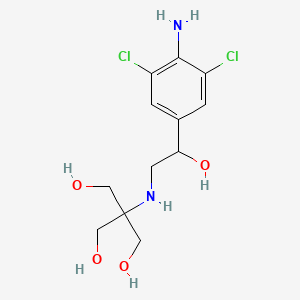

![4-chloro-2-[(E)-[(Z)-(5-chloro-2-hydroxyphenyl)methylidenehydrazinylidene]methyl]phenol](/img/structure/B14668498.png)

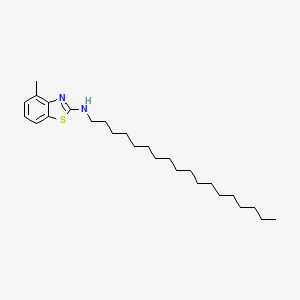
![2-{[3-(4-Hydroxyphenyl)acryloyl]oxy}butanedioic acid](/img/structure/B14668515.png)

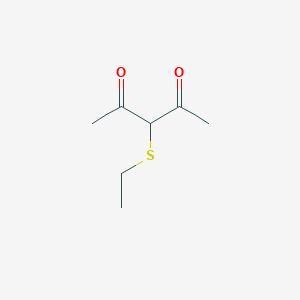
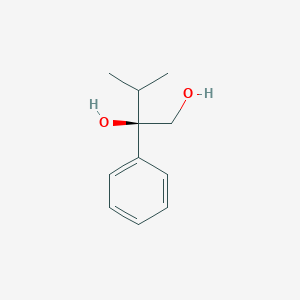
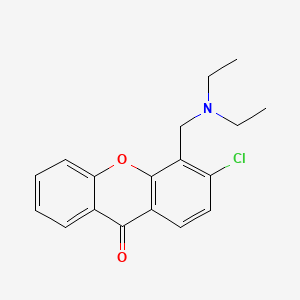
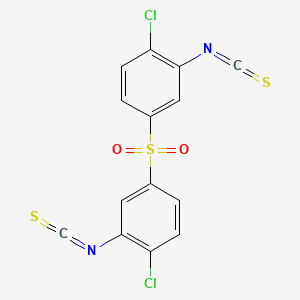
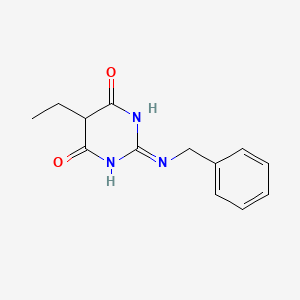
![N-[ethoxy-(methanethioylamino)phosphoryl]aziridine-1-carbothioamide](/img/structure/B14668539.png)
